molecular formula C17H25BrN2O5 B4076792 1-[4-(4-Bromo-2-methylphenoxy)butyl]piperazine;oxalic acid

1-[4-(4-Bromo-2-methylphenoxy)butyl]piperazine;oxalic acid

Cat. No.: B4076792
M. Wt: 417.3 g/mol
InChI Key: NCZVGBYKLMXZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Bromo-2-methylphenoxy)butyl]piperazine;oxalic acid is a chemical compound that combines a piperazine derivative with oxalic acid This compound is of interest due to its unique structure, which includes a brominated phenoxy group and a piperazine ring

Properties

IUPAC Name

1-[4-(4-bromo-2-methylphenoxy)butyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O.C2H2O4/c1-13-12-14(16)4-5-15(13)19-11-3-2-8-18-9-6-17-7-10-18;3-1(4)2(5)6/h4-5,12,17H,2-3,6-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZVGBYKLMXZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCCCN2CCNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Bromo-2-methylphenoxy)butyl]piperazine typically involves the following steps:

    Bromination: The starting material, 2-methylphenol, is brominated to form 4-bromo-2-methylphenol.

    Etherification: The brominated phenol is then reacted with 1,4-dibromobutane to form 4-(4-bromo-2-methylphenoxy)butane.

    Piperazine Introduction: The resulting compound is then reacted with piperazine to form 1-[4-(4-bromo-2-methylphenoxy)butyl]piperazine.

    Oxalic Acid Addition: Finally, oxalic acid is added to form the oxalate salt of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Bromo-2-methylphenoxy)butyl]piperazine undergoes several types of chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The phenoxy and piperazine groups can undergo oxidation and reduction reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-[4-(4-Bromo-2-methylphenoxy)butyl]piperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-[4-(4-Bromo-2-methylphenoxy)butyl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The brominated phenoxy group and piperazine ring can interact with specific sites on these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(2-Bromo-4-methylphenoxy)butyl]piperazine: Similar structure but with different bromination pattern.

    1-[4-(4-Chloro-2-methylphenoxy)butyl]piperazine: Chlorine instead of bromine.

    1-[4-(4-Bromo-2-ethylphenoxy)butyl]piperazine: Ethyl group instead of methyl.

Uniqueness

1-[4-(4-Bromo-2-methylphenoxy)butyl]piperazine is unique due to its specific bromination pattern and the presence of both a phenoxy group and a piperazine ring. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(4-Bromo-2-methylphenoxy)butyl]piperazine;oxalic acid
Reactant of Route 2
1-[4-(4-Bromo-2-methylphenoxy)butyl]piperazine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.